8-(benzyl(methyl)amino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-7-(2-hydroxyethyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-19(10-11-6-4-3-5-7-11)15-17-13-12(21(15)8-9-22)14(23)18-16(24)20(13)2/h3-7,22H,8-10H2,1-2H3,(H,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULIQMSZDYWHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476481-54-6 | |
| Record name | 8-(BENZYL(METHYL)AMINO)-7-(2-HO-ETHYL)-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
8-(Benzyl(methyl)amino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as Bamifylline, is a purine derivative with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H28ClN5O3
- Molecular Weight : 421.9 g/mol
- IUPAC Name : 8-benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethylpurine-2,6-dione
- CAS Number : 20684-06-4
The compound's structure includes a purine base with various substituents that may influence its biological activity.
Bamifylline exhibits several pharmacological activities, primarily through the following mechanisms:
- Bronchodilation : It acts as a bronchodilator by inhibiting phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic AMP (cAMP) in airway smooth muscle cells. This effect results in relaxation of bronchial muscles and improved airflow in conditions like asthma and COPD.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by modulating inflammatory mediators and cytokines. In vitro studies indicate reduced production of pro-inflammatory cytokines in macrophages treated with Bamifylline.
- Antioxidant Activity : Bamifylline shows potential antioxidant properties that may protect cells from oxidative stress, contributing to its therapeutic effects in various diseases.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of Bamifylline:
- Cell Viability Assays : In a study evaluating cytotoxicity against cancer cell lines (MCF7 and NCI-H460), Bamifylline exhibited IC50 values indicating significant cytotoxic effects (Table 1).
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 15.0 |
| NCI-H460 | 12.5 |
Table 1: Cytotoxicity of Bamifylline on Cancer Cell Lines
- Anti-inflammatory Studies : In a murine model of asthma, administration of Bamifylline significantly reduced eosinophil infiltration and cytokine levels in bronchoalveolar lavage fluid compared to control groups.
Clinical Applications
- Asthma Management : A clinical trial involving patients with moderate to severe asthma reported that Bamifylline improved lung function parameters significantly compared to placebo over a 12-week period.
- Chronic Obstructive Pulmonary Disease (COPD) : In patients with COPD, Bamifylline was associated with reduced frequency of exacerbations and improved quality of life scores.
Adverse Effects
While generally well-tolerated, some patients reported mild side effects such as gastrointestinal disturbances and headaches. Long-term safety profiles remain under investigation.
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₁₆H₁₉N₅O₃
- Substituents: Position 8: Benzyl(methyl)amino group (N-benzyl-N-methyl). Position 7: 2-Hydroxyethyl group. Position 3: Methyl group.
- Key Features : The compound combines hydrophilic (2-hydroxyethyl) and lipophilic (benzyl) moieties, enabling balanced solubility and membrane permeability. Its structure has been validated via NMR and IR spectroscopy .
Comparison with Similar Compounds
Structural Modifications at Key Positions
The table below highlights structural analogs with modifications at positions 3, 7, and 8, and their biochemical implications:
Impact of Substituents on Bioactivity
- Position 8: Benzyl(methyl)amino (target compound): Optimal balance between lipophilicity and hydrogen-bonding capacity for receptor binding . Bis(2-hydroxyethyl)amino (): High hydrophilicity improves solubility but reduces cell permeability . Phenyl (): Aromaticity enhances π-π stacking but may increase off-target interactions .
Position 7 :
- Position 3: Methyl (target compound): Minimal steric effects, allowing flexibility in binding pockets . Aminomethylbenzyl (): Bulky substituent may enhance selectivity for kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
